molecular formula C12H12F2O5 B3034414 4-(Difluoromethoxy)-3-((tetrahydrofuran-3-yl)oxy)benzoic acid CAS No. 171802-62-3

4-(Difluoromethoxy)-3-((tetrahydrofuran-3-yl)oxy)benzoic acid

Cat. No.: B3034414
CAS No.: 171802-62-3
M. Wt: 274.22 g/mol
InChI Key: IIWUELDRDAAQPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Difluoromethoxy)-3-((tetrahydrofuran-3-yl)oxy)benzoic acid is a useful research compound. Its molecular formula is C12H12F2O5 and its molecular weight is 274.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Stability and Degradation

4-(Difluoromethoxy)-3-((tetrahydrofuran-3-yl)oxy)benzoic acid's stability is influenced by pH, temperature, and UV radiation. Studies have shown that its stability increases with pH, highlighting the compound's resilience under alkaline conditions. Degradation studies, particularly in acidic environments similar to gastric juice, reveal the formation of stable by-products like 2-amino-4-(trifluoromethyl)benzoic acid (ATFA) and 2-nitro-4-(trifluoromethyl)benzoic acid (NTFA) (Barchańska et al., 2019).

Antioxidant Properties

Research into benzoic acid derivatives, which share a structural resemblance with this compound, indicates potential antioxidant properties. These properties are attributed to the presence of hydroxyl groups and the ability to neutralize free radicals, suggesting possible applications in preventing or mitigating oxidative stress-related conditions (Yadav et al., 2014).

Environmental Persistence and Toxicity

Studies on perfluoroalkyl and polyfluoroalkyl substances (PFAS), which include fluorinated analogs similar to this compound, highlight their environmental persistence and potential toxicity. These compounds are resistant to degradation, accumulate in the environment, and pose risks to ecological and human health. The research underscores the importance of understanding the environmental fate and effects of such compounds to mitigate potential adverse impacts (Liu & Mejia Avendaño, 2013).

Potential Pharmacological Applications

A review on the synthesis, chemical properties, and biological activity of sultone derivatives, including compounds structurally related to this compound, suggests a high synthetic and pharmacological potential. These compounds have shown promise in various pharmacological activities, warranting further research into their potential therapeutic applications (Hryhoriv et al., 2021).

Properties

IUPAC Name

4-(difluoromethoxy)-3-(oxolan-3-yloxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2O5/c13-12(14)19-9-2-1-7(11(15)16)5-10(9)18-8-3-4-17-6-8/h1-2,5,8,12H,3-4,6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIWUELDRDAAQPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=C(C=CC(=C2)C(=O)O)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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